Product packaging for helveticin J(Cat. No.:CAS No. 104708-98-7)

helveticin J

Cat. No.: B1166023
CAS No.: 104708-98-7
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Description

Helveticin J is a large, proteinaceous bacteriocin originally characterized from Lactobacillus helveticus 481 . It is a bacteriolysin, a class of ribosomally synthesized antimicrobial proteins that are larger and heat-labile compared to classic bacteriocins . Research indicates that this compound is active against closely related bacterial species, including other Lactobacillus helveticus , L. bulgaricus , and L. lactis strains, demonstrating a narrow spectrum of activity . Its antimicrobial activity is bactericidal and is inactivated by proteolytic enzymes and heat treatment (30 minutes at 100°C) . Genetic studies have shown that the production of this compound and the host's immunity to it are chromosomally encoded traits, not linked to plasmids . This bacteriocin is of significant research value for studies in microbial ecology and competition, particularly within the L. acidophilus group where helveticin-like genes are prevalent . It serves as a key molecule for investigating the mechanisms of bacteriolysins and for exploring potential applications in controlling bacterial populations in complex environments. This product is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human, animal, or household use. Note on Product Information: The characterization data for this compound is derived from foundational scientific literature. As an active biomolecule, specific activity and optimal storage conditions for commercial preparations should be verified upon receipt.

Properties

CAS No.

104708-98-7

Molecular Formula

C19H21NO3

Synonyms

helveticin J

Origin of Product

United States

Producer Microorganisms and Strain Diversity

Primary Bacterial Producers of Helveticin J

The primary producers of this compound are found within the Lactobacillus genus.

Lactobacillus helveticus is a key species known for producing this compound. Numerous strains of L. helveticus have been identified as this compound producers. For instance, Lactobacillus helveticus strain 481 is a notable producer of this bacteriocin (B1578144). ebi.ac.ukecronicon.netmedcraveonline.commedcraveonline.comnih.govasm.orginformaticsjournals.co.indairy-journal.org This strain produces a class III bacteriocin known as this compound, which inhibits the growth of Lactobacillus species. medcraveonline.commedcraveonline.com The production of this compound by L. helveticus 481 has been shown to be chromosomally determined. nih.govinformaticsjournals.co.indairy-journal.org

Other L. helveticus strains have also been reported to produce this compound or related bacteriocins. Lactobacillus helveticus 34.9, isolated from home-made fermented milk, produces a large bacteriocin (35 KDa) that shares about 20% sequence coverage with this compound. researchgate.netnih.gov Lactobacillus helveticus strain 313, isolated from fermented nono, possesses the this compound gene locus. asm.org Lactobacillus helveticus LH10, derived from vinegar, also contains bacteriocin gene clusters related to this compound. mdpi.com

Here is a table summarizing some Lactobacillus helveticus strains known to produce this compound or related bacteriocins:

Lactobacillus helveticus StrainNotesSource Citation
481Produces this compound, chromosomally determined. ecronicon.netmedcraveonline.commedcraveonline.comnih.govasm.orginformaticsjournals.co.indairy-journal.org
34.9Produces a 35 KDa bacteriocin with homology to this compound. researchgate.netnih.gov
313Possesses the this compound gene locus. asm.org
LH10Contains gene clusters related to this compound. mdpi.com
1829Produces helveticin V-1829, a bacteriocin. asm.org

While L. helveticus is a primary producer, the presence of this compound or highly homologous proteins has been noted in other lactic acid bacteria species. A novel class III bacteriocin gene (NX371) was identified in Lactobacillus acidophilus NX2-6, showing 98.15% homology to this compound from Lactobacillus helveticus R0052. researchgate.netresearchgate.net This protein, NX371, has been proposed as a broad-spectrum preservative. researchgate.netmdpi.com

Lactobacillus johnsonii strains P8CEA12 and P8COA6, isolated from the gastrointestinal tract of meat-producing pigs, were found to encode this compound. mdpi.com Another porcine-derived strain, L. johnsonii L16, also encodes this compound and has been proposed as a probiotic strain in swine production. mdpi.com

The bacteriocin this compound has also been associated with Lactobacillus amylovorus strain 30SC based on protein sequence data. uniprot.org

These findings indicate that the genetic determinants for this compound or closely related bacteriocins are present in a wider range of LAB species beyond L. helveticus.

Isolation Sources and Environmental Contexts

The microorganisms that produce this compound have been isolated from diverse environments, reflecting the natural habitats of lactic acid bacteria.

Dairy products and fermentation processes are significant sources for the isolation of this compound-producing bacteria, particularly Lactobacillus helveticus. L. helveticus is commonly used as a starter culture in the production of various cheeses, including Swiss-type, aged Italian, and Emmental cheese, as well as in set-type yogurt. medcraveonline.commedcraveonline.com Traditional fermented dairy products like koumiss and kurut have also yielded L. helveticus isolates. tandfonline.com Lactobacillus helveticus strain 34.9, a producer of a this compound-like bacteriocin, was isolated from home-made fermented milk. researchgate.netnih.gov The presence of LAB in dairy fermentation contributes to flavor, texture, and also provides a natural defense against spoilage microorganisms and pathogens through the production of bacteriocins like this compound. mdpi.comencyclopedia.pub

The gastrointestinal tract of mammals represents another important isolation source for bacteria producing this compound or related compounds. Lactic acid bacteria are natural inhabitants of the intestinal tract in many mammals. nhri.org.tw Strains of Lactobacillus johnsonii encoding this compound have been isolated from the gastrointestinal tract of meat-producing pigs. mdpi.com The gut microbiota plays a crucial role in host health, and the production of antimicrobial substances like bacteriocins by gut bacteria contributes to the inhibition of pathogenic microorganisms. mdpi.com

While less extensively documented than dairy or the mammalian gut, there is some indication that this compound-related bacteriocins may be found in bacteria associated with insects. Although direct isolation of this compound from insects is not explicitly detailed in the provided snippets, research on bacteriocin-producing bacteria from diverse sources, including insect-associated microbial communities, is ongoing. The presence of bacteriocin gene clusters, including those related to this compound, in strains isolated from various environments highlights the potential for finding this compound producers in less conventional sources. For example, Lactobacillus helveticus LH10, with this compound gene clusters, was derived from vinegar, suggesting diverse potential habitats for these bacteria. mdpi.com

Here is a table summarizing the isolation sources of this compound-producing bacteria:

Isolation SourceExamples of Associated BacteriaSource Citation
Dairy Fermentation EnvironmentsLactobacillus helveticus (various strains), fermented milk, cheese, yogurt, koumiss, kurut mdpi.commedcraveonline.commedcraveonline.comnih.govresearchgate.netnih.govtandfonline.comencyclopedia.pub
Mammalian Gastrointestinal Tract MicrobiotaLactobacillus johnsonii (porcine), other LAB in gut microbiota mdpi.comnhri.org.twmdpi.com
Insect-Associated Microbial CommunitiesPotential area of investigation, less direct evidence in snippets mdpi.com

Comparative Analysis of this compound-Producing Strains

Comparative genomic and phenotypic analyses have been conducted on various strains known to produce this compound or homologous proteins. These studies highlight the diversity within species and the potential implications for probiotic applications and food preservation.

Research involving 46 strains of Lactobacillus acidophilus showed that these strains could be divided into three clades based on phylogenetic analysis. Clades A and B included strains capable of synthesizing this compound. mdpi.com In addition to this compound, some of these strains also possessed operons for other bacteriocins like Acidocin_J1132_beta_peptide_N-terminal and enterolysin A. mdpi.com Two specific strains, La-14 and WG-LB-IV, were notable for synthesizing multiple bacteriocins, including Acidocin_J1132_beta_peptide_N-terminal, bacteriocin_helveticin_J, and enterolysin A, and possessed two operons, unlike most other strains which had only one. mdpi.com

Another study focusing on Lactobacillus helveticus strains, including the this compound producer NCFB481, compared their antimicrobial substances. An antimicrobial from strain CNRZ450 showed differences in physical properties compared to this compound from NCFB481, although PCR using helJ gene primers suggested a potential relationship at the DNA sequence level. oup.com

Comparative genomic analysis of Lactobacillus helveticus strains isolated from different sources, such as dairy products and the human intestine, has also been performed. mdpi.comresearchgate.netnih.gov For instance, a study comparing 16 L. helveticus genomes revealed high genomic homology (ANI values > 97%) but also classified them into four taxa based on ANI values. mdpi.com This suggests genetic diversity within the species, which could influence bacteriocin production and other traits.

Studies on Lactobacillus johnsonii strains P8CEA12, P8COA6, and P8COA7, isolated from pigs, revealed that they encoded the identical class III bacteriocin this compound LP, yet exhibited similar but distinct antimicrobial activities. mdpi.com

Furthermore, a protein designated NX371, produced by L. acidophilus NX2-6, showed 98.15% homology to this compound and demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net This contrasts with the initial characterization of this compound from L. helveticus 481, which was reported to primarily inhibit closely related species within the Lactobacillaceae family. researchgate.netasm.orgnih.gov This suggests that while the core this compound structure may be conserved, variations or the presence of other factors in different strains can influence the breadth of the antimicrobial spectrum.

Genetic analysis of Lactobacillus helveticus strains D75 and D76 identified bacteriocin gene clusters related to this compound and enterolysin A. mdpi.com Specifically, the genomes of L. helveticus D75 and D76 contain genes involved in specific antagonism, including those encoding this compound. mdpi.com Three genetic clusters are potentially responsible for this compound synthesis in these strains, along with a separate gene for prebacteriocin this compound. mdpi.comresearchgate.net Comparative analysis of gene fragments homologous to the helveticin gene of L. helveticus DPC4571 in L. acidophilus D-75 and D-76 showed minor nucleotide differences that did not alter the amino acid sequence of the bacteriocin. nogr.orgpopline.org L. acidophilus D-76 was found to have an additional this compound gene fragment with 95% homology to the this compound gene of L. helveticus R0052, suggesting the presence of at least two bacteriocins in this strain, compared to one in L. acidophilus D-75. nogr.orgpopline.org

Intriguingly, this compound-encoding genes have also been identified in Lactobacillus crispatus strains isolated from the human vaginal tract. asm.org All L. crispatus strains analyzed in one study contained at least one gene predicted to encode this compound. asm.org

These comparative analyses underscore the widespread presence of this compound or highly homologous genes across different Lactobacillus species and highlight the genetic and phenotypic diversity among producing strains, which contributes to variations in their antimicrobial capabilities and potential applications.

Strain/SpeciesBacteriocin(s) ProducedKey Findings / CharacteristicsSource
Lactobacillus acidophilusThis compound, Acidocin_J1132_beta_peptide_N-terminal, Enterolysin A (varies by strain)46 strains analyzed, divided into clades; some produce multiple bacteriocins; specific strains La-14 and WG-LB-IV have two operons. mdpi.com
Lactobacillus helveticus 481This compoundOriginal characterization; active against closely related species; heat-sensitive; chromosomally located gene. researchgate.netasm.orgnih.gov
Lactobacillus helveticus CNRZ450Antimicrobial substance (potentially related to this compound)Physical properties differ from this compound from NCFB481, but genetic relation suggested. oup.com
Lactobacillus johnsonii P8CEA12, P8COA6, P8COA7This compound LPIdentical this compound LP gene but distinct antimicrobial activities among strains. mdpi.com
Lactobacillus acidophilus NX2-6Protein NX371 (98.15% homology to this compound)Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net
Lactobacillus helveticus LH10This compound, Enterolysin APossesses gene clusters for both this compound and Enterolysin A; shows inhibitory effect on tested pathogenic bacteria. mdpi.com
Lactobacillus helveticus D75This compoundContains gene clusters related to this compound synthesis; minor nucleotide differences in helveticin gene compared to reference strain DPC4571. mdpi.comresearchgate.netnogr.orgpopline.org
Lactobacillus helveticus D76This compound (at least two forms)Contains gene clusters related to this compound synthesis; possesses an additional this compound gene fragment with homology to L. helveticus R0052. mdpi.comresearchgate.netnogr.orgpopline.org
Lactobacillus crispatusThis compound (predicted)Genes predicted to encode this compound found in strains isolated from the human vaginal tract. asm.org

Genomic Organization and Genetic Determinants of Helveticin J

Gene Cluster Identification and Arrangement

The genetic determinants for helveticin J are organized into gene clusters within the bacterial chromosome. Studies have identified these clusters and described the arrangement of the genes involved in bacteriocin (B1578144) synthesis and related functions.

Identification of helJ Genes

The gene encoding the structural protein of this compound is referred to as helJ or hlv. In Lactobacillus helveticus strains such as D75 and D76, multiple helJ genes have been identified, including helJ1, helJ2, helJ3, and helJ5, located within specific genetic clusters. nih.govdergipark.org.tr A separate gene related to the synthesis of prebacteriocin this compound has also been noted. nih.govdergipark.org.tr In L. helveticus 481, the intact this compound gene, hlv, was found within an open reading frame designated ORF3. researchgate.net Primers based on the helJ gene sequence have been successfully used in PCR to amplify homologous fragments from other L. helveticus strains, suggesting related genetic determinants. uniprot.org Putative coding sequences for bacteriocin this compound have also been identified through in silico analysis in other Lactobacillus species, such as Lactobacillus reuteri PNW1. A homolog of helveticin-J has also been found in Lactobacillus johnsonii KD1.

Associated Open Reading Frames (ORFs) and Their Putative Functions

Analysis of the genomic regions containing helJ genes has revealed associated open reading frames (ORFs) with putative functions related to bacteriocin production and activity. In L. helveticus D75 and D76, the genetic clusters include ORFs corresponding to prebacteriocin this compound-related genes and slpA genes. nih.govdergipark.org.tr The slpA genes encode surface proteins that are presumably involved in the synthesis of the bacteriocin. nih.govdergipark.org.tr

In L. helveticus 481, sequencing of a 3,364-bp region containing the hlv gene (ORF3) identified two complete ORFs, ORF2 and ORF3, along with the 3' end of ORF1 upstream of ORF2 and the 5' end of ORF4 downstream of ORF3. researchgate.net ORF2 is predicted to encode a protein of 11,808 Da, and while its exact function is unknown, features of its amino terminus suggest it might be involved in secretion from the cell. researchgate.net ORF3 is predicted to encode the this compound protein with a molecular weight of 37,511 Da. researchgate.net A noncoding region and a putative promoter were identified between ORF1 and ORF2. researchgate.net

Other studies involving in silico analysis of helveticin gene clusters in different Lactobacillus species have indicated the presence of associated genes encoding proteins for transport or immunity, such as an Orf0017 protein found in the helveticin type 2 cluster. Generally, bacteriocin operons are known to include accessory genes involved in immunity, transport, regulation, and modification.

The arrangement of genes within this compound gene clusters can vary between strains. For instance, one type of helveticin gene cluster has been described as containing a cyclodehydration gene, the this compound gene, and an ABC transporter. Another type, helveticin type 2, located on the negative strand, includes the this compound gene, an Orf0017 protein for transport or immunity, and an additional ABC transporter.

Chromosomal Localization of this compound Genes

Multiple lines of evidence support the chromosomal location of the genetic determinants for this compound.

Distinction from Plasmid-Borne Bacteriocins

Unlike many bacteriocins, particularly those found in Gram-negative bacteria like colicins, which are typically encoded on plasmids, the genes responsible for this compound production and immunity appear to be located on the chromosome of the producing strain, Lactobacillus helveticus. researchgate.net Early studies provided evidence for this chromosomal location through experiments involving the curing of plasmids. For example, L. helveticus 481 was shown to harbor a single plasmid (pMJ1008), but isolates from which this plasmid had been cured were phenotypically identical to the plasmid-bearing cells in terms of this compound activity and immunity spectra. This indicated that the genetic determinants were not located on this plasmid. Similarly, for an antimicrobial produced by L. helveticus CNRZ450, which is related to this compound, there was no evidence suggesting an extrachromosomal location for its genetic determinant. uniprot.org While genetic determinants for Gram-positive bacteriocins are most often plasmid-borne, they are occasionally found on the chromosome. The chromosomal location of this compound genes distinguishes it from many other characterized bacteriocins.

Molecular Cloning and Expression Studies of helJ

Molecular cloning and expression studies have been instrumental in confirming the function of the helJ gene and understanding its expression. The gene encoding this compound (hlv) from L. helveticus 481 has been successfully cloned. researchgate.net Libraries of chromosomal DNA were prepared and screened to isolate the intact gene. researchgate.net A fragment containing ORF2 and ORF3 (which includes the hlv gene) was cloned into a plasmid vector (pGK12), and this recombinant plasmid was introduced into Lactobacillus acidophilus through electroporation. researchgate.net The resulting transformants were able to produce a bacteriocin that exhibited the same heat lability and activity spectrum as native this compound, confirming that the cloned genetic material was responsible for this compound production. researchgate.net The operon of this compound has also been reported to be cloned and expressed in Lactobacillus acidophilus. Molecular cloning generally involves inserting a gene of interest into a vector for subsequent expression, allowing for the study of the encoded protein's function.

Genomic Tools and Methodologies in this compound Research

Various genomic tools and methodologies have been applied to study the genetic basis of this compound production. Whole-genome sequencing has been utilized to analyze the genomes of L. helveticus strains, allowing for the identification and characterization of this compound gene clusters and associated genes. nih.gov Techniques such as PacBio RS II sequencing and de novo assembly with software like SMRT Portal have been employed. nih.gov

Whole Genome Sequencing and De Novo Assembly

Whole genome sequencing (WGS) has been instrumental in identifying the genetic basis for this compound production in various Lactobacillus strains. Studies on Lactobacillus helveticus strains D75 and D76, for instance, utilized the PacBio RS II platform for WGS, followed by de novo assembly using SMRT Portal. nih.govnih.govmdpi.com This approach allowed for the determination of complete genome sequences, revealing genome sizes of approximately 2.05 to 2.06 Mbp and a GC content of around 37% for these strains. nih.gov Similarly, WGS of Lactobacillus johnsonii strains has been performed using platforms like Illumina MiSeq, with de novo assembly conducted using tools such as SPAdes. asm.orgplos.org The assembled genomes of L. johnsonii strains producing this compound have been reported to have genome lengths around 1.76 to 1.98 Mbp and GC contents in the range of 34.4% to 34.7%. frontiersin.orgplos.orgamjcaserep.com Lactobacillus amylovorus strain CACC736, another this compound producer, had its complete genome sequenced using PacBio Sequel, resulting in a circular chromosome of approximately 2.06 Mbp with a 38.2% GC content. ejast.org

These sequencing and assembly efforts provide the foundational genomic data necessary for identifying genes and gene clusters associated with this compound synthesis. The presence of the this compound gene locus has been specifically identified in the genomes of L. helveticus and L. johnsonii strains through WGS. asm.orgamjcaserep.com

Here is a table summarizing some WGS data for this compound producing strains:

StrainSpeciesSequencing PlatformAssembly ToolGenome Size (Mbp)GC Content (%)PubChem CID (this compound)
D75Lactobacillus helveticusPacBio RS IISMRT Portal~2.05~37441860
D76Lactobacillus helveticusPacBio RS IISMRT Portal~2.06~37441860
313Lactobacillus helveticusIllumina MiSeqSPAdes2.136.5441860
LH10Lactobacillus helveticusNot specifiedNot specified1.81Not specified441860
GJ231Lactobacillus johnsoniiNot specifiedNot specified1.76334.70441860
PNW1Lactobacillus reuteriIllumina MiseqSPAdes2.4339441860
CACC736Lactobacillus amylovorusPacBio SequelPacBio SMRT Analysis2.05838.2441860

Bioinformatic Prediction and Annotation of Gene Clusters (e.g., BAGEL4, BLAST)

Following genome assembly, bioinformatic tools are crucial for identifying and annotating genes and gene clusters involved in bacteriocin production. Tools like BAGEL4 and BLAST are commonly employed for this purpose. frontiersin.orgamjcaserep.commdpi.commdpi.com

BAGEL4 is a web-based bacteriocin mining tool used to predict potential bacteriocin gene clusters within genomic sequences. frontiersin.orgamjcaserep.commdpi.commdpi.com Studies have successfully used BAGEL4 to identify gene clusters related to this compound in Lactobacillus species, including L. acidophilus and L. helveticus. mdpi.commdpi.commdpi.com For instance, BAGEL4 analysis of L. acidophilus strains predicted the presence of bacteriocin_helveticin_J among other bacteriocins. mdpi.com In L. helveticus LH10, BAGEL4 identified a gene cluster related to this compound with a notable match percentage. mdpi.com While BAGEL4 is effective in prediction, some putative this compound peptides predicted by the tool have been excluded from further analysis in some studies due to the lack of a core peptide. nih.gov

BLAST (Basic Local Alignment Search Tool) is widely used for comparing nucleotide or protein sequences to public databases to find regions of local similarity. mdpi.commdpi.com BLAST analysis has been applied to characterize the genes within the predicted this compound gene clusters. For example, alignment using BLAST has shown the sequence identity between different open reading frames (ORFs) within the this compound gene clusters in L. helveticus strains. nih.govmdpi.com Specifically, BLAST analysis of L. helveticus D75 and D76 revealed the structures of identified gene clusters presumably responsible for this compound synthesis, including ORFs related to prebacteriocin this compound and slpA genes encoding surface proteins potentially involved in bacteriocin synthesis. nih.govresearchgate.net Alignment using BLAST also demonstrated the nucleotide and amino acid sequence identity of helJ genes. mdpi.com

Research on Lactobacillus amylovorus CACC736 also utilized BLAST analysis, searching the entire genome sequence for similarity to identify probiotic genes, including those for this compound biosynthesis. ejast.orgresearchgate.net The functional annotation of coding sequences was performed using the UBLAST program against databases like Swiss-Prot and KEGG. ejast.org

Studies on Lactobacillus johnsonii GJ231 also employed BAGEL4 for bacteriocin gene cluster prediction, identifying this compound among other potential bacteriocins. frontiersin.org Comparative genomic analysis using tools like Roary, which utilizes BLAST internally, has also been applied to compare the core genes, including bacteriocin genes like this compound, across different L. johnsonii genomes. amjcaserep.com

The genetic determinants for this compound have been found to reside on the bacterial chromosome, rather than being plasmid-borne, which is a common location for bacteriocin genes. nih.govasm.orgasm.org Early studies involving curing experiments provided evidence for this chromosomal location. nih.govasm.org Sequence analysis of a contiguous DNA region in L. helveticus 481 identified open reading frames (ORFs) associated with this compound production. asm.orgnih.govdairy-journal.org Specifically, a 3,364-bp region was sequenced, revealing two complete ORFs, ORF2 and ORF3, where ORF3 was proposed to encode the 37-kDa this compound protein. asm.orgnih.govdairy-journal.org

Molecular Hybridization and Amplicon Analysis

Molecular hybridization techniques, such as Southern blotting, have historically been used to investigate the genetic location of bacteriocin genes, including this compound. asm.orgjournals.co.zaasm.org Southern hybridization experiments using probes homologous to specific gene regions can confirm the presence and location of these genes within the bacterial genome. journals.co.zaasm.org Early research on L. helveticus 481 utilized Southern hybridization with probes derived from recombinant phage containing homologous inserts to confirm the presence of the this compound gene in the total genomic DNA. asm.orgnih.gov These studies provided further evidence for the chromosomal determination of this compound. nih.govasm.org

Amplicon analysis, often involving Polymerase Chain Reaction (PCR), is used to amplify specific gene sequences for detection and characterization. While not as extensively detailed for this compound in the provided context as WGS and bioinformatic analysis, PCR amplification of specific genes, such as housekeeping genes and potentially bacteriocin genes like this compound, is a standard technique in molecular genetics research. researchgate.netresearchgate.net Primers designed to target regions of the this compound gene can be used to confirm its presence in different strains. researchgate.net Amplicon analysis based on CRISPR loci has also been explored for the identification of Lactobacillus species and their probiotic strains, and while not directly focused on this compound genes themselves, it highlights the use of amplicon-based methods in bacterial genomics. researchgate.net

Here is a summary of some findings related to gene clusters and ORFs:

StrainSpeciesPredicted Gene ClustersKey ORFs/Genes MentionedLocation
D75, D76Lactobacillus helveticusThree genetic clustershelJ1, helJ2, helJ3, helJ5, slpA1, slpA2, slpA4Chromosome
481Lactobacillus helveticusNot specifiedORF1, ORF2, ORF3 (hlv), ORF4Chromosome
LH10Lactobacillus helveticusTwo bacteriocin clustersThis compound, Enterolysin AGenome
JCM 1132, CCFM 720Lactobacillus acidophilusNot specifiedEnterolysin A, this compound, Acidocin J1132Genome
GJ231Lactobacillus johnsoniiSecondary metabolic genesGassericin E, Gassericin T, Gassericin, Lactacin F, Pediocin, this compoundGenome
CACC736Lactobacillus amylovorusOne bacteriocin clusterThis compound, LysM, QacChromosome

Biosynthetic Pathways and Regulation of Helveticin J Production

Ribosomal Synthesis and Post-Translational Processing

Helveticin J is synthesized on ribosomes as a precursor peptide, which typically includes an N-terminal leader peptide attached to the C-terminal propeptide. This leader peptide often plays a crucial role in keeping the bacteriocin (B1578144) inactive within the producer cell and is essential for its subsequent maturation and secretion. While the specific post-translational modifications for Class III bacteriocins like this compound are less extensively characterized compared to Class I lantibiotics which undergo significant modifications like the formation of lanthionine, some post-translational processing is involved, particularly the cleavage of the leader peptide to yield the mature, active bacteriocin. uniprot.org This cleavage often occurs during or after translocation across the cell membrane. Genetic clusters associated with this compound synthesis in L. helveticus have been identified, including genes related to the prebacteriocin and surface proteins potentially involved in synthesis.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is subject to various regulatory mechanisms influenced by both internal and external cues. This regulation ensures that the bacteriocin is produced efficiently, often in response to environmental conditions that necessitate a competitive advantage. uniprot.org

Environmental factors significantly influence the level of bacteriocin production in lactic acid bacteria, including L. helveticus. uniprot.org Stress conditions can enhance bacteriocin production. For instance, the production of this compound has been shown to be inducible by DNA-damaging agents such as mitomycin. This suggests a link between cellular stress responses and the activation of this compound biosynthesis.

The pH of the growth medium is a critical factor affecting this compound production. Studies have shown that production is maximized at a constant pH of 5.5. Deviations from this optimal pH can lead to reduced yields. The growth phase of the producer organism also plays a vital role in this compound expression. Bacteriocin production is often associated with the active growth phase, with activity levels decreasing as cells enter the stationary phase. This suggests that this compound production may follow primary metabolite kinetics in some cases.

While specific quantitative data on the impact of a wide range of pH values and growth phases on this compound production across different studies can vary based on strains and conditions, the general trends observed are summarized below:

FactorInfluence on this compound ProductionKey Observation(s)Source(s)
pHSignificant influence, optimal at specific value.Maximized at pH 5.5. Reduced at other pH values.
Growth PhaseAssociated with active growth; decreases in stationary phase.Detected early in exponential phase, highest at late exponential/early stationary phase.
StressCan enhance production.Induced by mitomycin. Enhanced under stress conditions.

Secretion Mechanisms of this compound from Producer Cells

For this compound to exert its antimicrobial activity, it must be secreted from the producer cell. Bacteriocins employ various secretion mechanisms. While some bacteriocins, particularly certain Class II types, utilize dedicated ABC transporters often coupled with leader peptide cleavage, others may be secreted via the Sec pathway. The presence of a leader peptide in the this compound precursor suggests a transport system that recognizes and processes this leader sequence. Genetic analysis has identified gene clusters potentially involved in this compound synthesis and transport, including genes for prebacteriocin and associated proteins that might play a role in its secretion. While the precise details of this compound's secretion mechanism are still being elucidated, it is understood that the biologically active bacteriocin must be externalized from the cell.

Molecular Mechanism of Action of Helveticin J

Target Cell Interactions and Initial Binding Events

The initial interaction of helveticin J with sensitive bacterial cells is crucial for its antimicrobial activity. This process involves binding to components of the cytoplasmic membrane.

Interaction with Cytoplasmic Membrane Components (e.g., Anionic Lipids)

Bacteriocins produced by Lactic Acid Bacteria (LAB), including this compound, often target the anionic lipids of the cytoplasmic membrane. psu.eduscielo.br These negatively charged phospholipids (B1166683) can serve as primary receptors for initiating pore formation or other disruptive effects. psu.eduscielo.brnih.gov Electrostatic interactions between positively charged residues on the bacteriocin (B1578144) and the anionic head groups of membrane phospholipids play a significant role in the initial binding to the membrane surface. psu.edunih.govnih.gov

Role of Proteinaceous Receptors in Specificity (If Applicable for Class III)

While some bacteriocins, particularly Class IIa, are known to interact with specific proteinaceous receptors like components of the mannose phosphotransferase system (Man-PTS) for target recognition and translocation, the role of such specific protein receptors for this compound (a Class III bacteriocin) is less clearly defined compared to Class IIa bacteriocins. nih.govscielo.brchapman.edumdpi.commdpi.comasm.orgmdpi.com Some sources suggest that the specificity of certain bacteriocins might be mediated by receptor proteins associated with the cytoplasmic membrane. scielo.brasm.orgnhri.org.tw However, for Class III bacteriocins like this compound, the mechanism may differ, potentially relying more on enzymatic activity or broader interactions with membrane components. nih.govportlandpress.comoup.com

Cellular Effects and Bactericidal Activity

The interaction of this compound with target cells leads to various cellular effects that ultimately result in cell death.

Membrane Permeabilization and Pore Formation

A common mechanism among many bacteriocins is the permeabilization of the cytoplasmic membrane, often through the formation of pores. nih.govnih.govscielo.brresearchgate.net This disruption leads to leakage of intracellular contents and dissipation of the membrane potential. nih.govscielo.br While pore formation is a well-established mechanism for many bacteriocins, particularly Class I and Class II, the specific details of pore formation by this compound require further detailed research. However, increased membrane permeability has been observed in target cells treated with helveticin-M, a related Class III bacteriocin, which led to leakage of intracellular ATP and depolarization of the membrane potential. researchgate.netnih.gov This suggests a similar mechanism may be involved for this compound.

Disruption of Cellular Homeostasis

Membrane permeabilization and pore formation disrupt the ion gradients and proton motive force across the cytoplasmic membrane, which are essential for cellular processes like ATP synthesis, active transport, and motility. nih.govscielo.br The leakage of intracellular molecules, such as ions, amino acids, and ATP, further disrupts cellular homeostasis, inhibiting macromolecule synthesis and energy production, ultimately leading to cell death. nih.govscielo.brresearchgate.net Studies on a bacteriocin with high homology to this compound (NX371) showed that it caused leakage of intracellular ATP from target cells. researchgate.netresearchgate.net

Potential for Cell Wall Degradation (for Class III Bacteriocins)

Class III bacteriocins are sometimes referred to as bacteriolysins due to their potential to degrade the bacterial cell wall. portlandpress.commdpi.com This enzymatic activity can lead to the disruption of the cell wall structure, contributing to cell lysis. researchgate.netnih.govportlandpress.com Some Class III bacteriocins, such as lysostaphin (B13392391) and enterolysin A, are known endopeptidases that target specific bonds in the peptidoglycan layer of the cell wall. nih.govecronicon.netnih.gov While this compound is classified as a Class III bacteriocin, and this class is associated with cell wall degradation, specific enzymatic activity and targets of this compound on the cell wall require further investigation. However, a bacteriocin with high homology to this compound has been reported to kill bacteria by weakening their cell wall. researchgate.netresearchgate.net Helveticin-M, a related Class III bacteriocin, has been shown to disrupt the cell wall of Gram-positive bacteria. researchgate.netnih.govsemanticscholar.org

Antiviral Mechanisms: Insights from Homologs

Research into homologs of this compound has provided insights into potential antiviral mechanisms. A homolog of the bacteriocin helveticin-J, found in Lactobacillus johnsonii KD1, has been investigated for its antiviral properties, specifically against White Spot syndrome virus (WSSV) in shrimp. researchgate.netresearchgate.netscilit.comresearchgate.netdntb.gov.ua Bacteriocins can exert antiviral properties by blocking host cell receptor sites, thereby preventing viral entry. researchgate.netresearchgate.netresearchgate.net

Protein-Protein Docking Studies on Viral Inhibition

Protein-protein docking modeling studies have been conducted on the helveticin-J homolog found in Lactobacillus johnsonii KD1 to assess its ability to interfere with viral infection. These studies suggest that the helveticin-J homolog may be able to block interactions between the viral protein VP28 and shrimp protein PmRab7, potentially interrupting WSSV infection. researchgate.netresearchgate.netscilit.comresearchgate.netdntb.gov.uaresearchgate.net This indicates a potential mechanism where the bacteriocin homolog interferes with crucial protein interactions required for viral entry or replication.

Spectrum of Inhibitory Activity

This compound exhibits an antimicrobial spectrum, primarily inhibiting the growth of certain bacteria. vulcanchem.com

Closely Related Species Inhibition

This compound is known to have activity against closely related species of Lactobacillus. nih.govecronicon.netasm.orgresearchgate.net Studies have shown its inhibitory effect on L. helveticus strains (e.g., 1846 and 1244), L. bulgaricus strains (e.g., 1373 and 1489), and L. lactis 970. nih.govasm.org This narrow inhibitory spectrum against genetically close bacteria is a typical characteristic of many bacteriocins. mdpi.comfrontiersin.org

Here is a table summarizing some of the closely related species inhibited by this compound:

Target SpeciesStrains Inhibited
Lactobacillus helveticus1846, 1244
Lactobacillus bulgaricus1373, 1489
Lactobacillus lactis970

Broader Spectrum Activity Against Specific Pathogens

While this compound is primarily known for its narrow spectrum activity, some research on related bacteriocins or helveticins suggests potential activity against a broader range of pathogens. For instance, a bacteriocin produced by Lactobacillus helveticus 34.9, also a large heat-labile protein, was found to inhibit the growth of Bacillus subtilis, Bacillus cereus, Staphylococcus aureus, and Halobacillus hunanensis, in addition to other lactic acid bacteria. researchgate.net However, it is important to note that this activity was observed for helveticin 34.9, not specifically this compound.

Generally, while many bacteriocins have a narrow spectrum, some can exhibit broader activity. nih.gov The effectiveness against Gram-negative bacteria can sometimes be achieved with the addition of chelating agents. mdpi.com Some Lactobacillus species and their bacteriocins have shown activity against foodborne pathogens such as Listeria monocytogenes and Staphylococcus aureus. ecronicon.netscielo.br However, direct evidence from the provided sources confirming a broad spectrum activity of this compound against specific pathogens beyond closely related lactobacilli is limited.

Host Immunity Mechanisms to Helveticin J

Genetic Basis of Self-Protection in Producer Strains

The genetic determinants responsible for helveticin J production and immunity are typically located in close proximity within the producer strain's genome. Early research provided evidence for a chromosomally determined bacteriocin (B1578144) and host immunity in Lactobacillus helveticus 481. dairy-journal.orgresearchgate.netasm.org The gene encoding this compound (hlv) was isolated and characterized, and studies identified open reading frames (ORFs) associated with its production. dairy-journal.orgasm.org

In Lactobacillus helveticus strains D75 and D76, whole-genome sequencing revealed the presence of genes involved in specific antagonism, including those encoding this compound. Three genetic clusters were presumably responsible for the synthesis of this compound, and a separate gene was related to the synthesis of prebacteriocin this compound. nih.gov These genetic clusters included ORFs encoding the prebacteriocin and surface proteins potentially involved in bacteriocin synthesis. nih.gov The organization of bacteriocin production and immunity genes in operon clusters is a common feature among bacteriocin-producing strains. portlandpress.commdpi.com These genes can be located on mobile genetic elements or, as indicated for this compound, on the chromosome. portlandpress.comdairy-journal.orgresearchgate.netasm.orgmdpi.com

Molecular Components of Immunity Systems

The self-immunity of bacteriocin-producing strains, including those producing this compound, primarily involves specific immunity proteins and, in many cases, dedicated ABC transporter systems. portlandpress.comnih.gov

Role of Immunity Proteins

Immunity proteins are crucial for protecting the producer organism from the lethal effects of its own bacteriocin. frontiersin.orgportlandpress.comnih.gov These proteins are often encoded by genes located in close genetic proximity to the bacteriocin structural and processing genes, frequently within the same operon. portlandpress.commdpi.com For this compound, a bacteriocin immunity protein has been identified in Lactobacillus amylovorus strains. agriculturejournals.cz While the precise mechanism of action for the this compound immunity protein is not detailed in the provided texts, immunity proteins generally function by interacting with the bacteriocin to prevent it from exerting its effect on the producer cell. frontiersin.orgscielo.brscielo.br This can involve preventing membrane insertion, shielding target sites, or facilitating the removal of the bacteriocin from the membrane. scispace.comscielo.brscielo.br

Comparative Analysis of Immunity Strategies Among Bacteriocins

Bacteriocin immunity strategies vary depending on the class and specific characteristics of the bacteriocin. For Class I lantibiotics like nisin, immunity can involve both an immunity protein (LanI) and an ABC transporter (LanEFG) that expels the bacteriocin from the membrane. mdpi.comnih.gov Class II bacteriocins generally rely on a single-cell membrane-associated immunity protein for complete immunity. scielo.brscielo.br This protein is expressed concomitantly with the bacteriocin and does not necessarily require the processing and transport system used for export. scielo.brscielo.br

While this compound is a Class III bacteriocin, which are large, heat-labile proteins, the provided information suggests its immunity system shares features with those of other classes, involving both immunity proteins and ABC transporters. portlandpress.comnih.govagriculturejournals.czperbiol.or.id The presence of both components in the this compound system aligns with the broader understanding that many bacteriocin-producing strains employ a combination of these mechanisms for robust self-protection. portlandpress.comnih.gov Comparative studies of immunity proteins, particularly among pediocin-like bacteriocins (Class IIa), have shown that despite structural similarities in bacteriocins, their immunity proteins can exhibit significant diversity and even cross-protection against related bacteriocins. asm.org Although direct comparative analysis of this compound immunity with a wide range of other bacteriocins is not extensively detailed in the search results, the identified components of its immunity system (immunity protein and ABC transporter involvement) place it within the general framework of bacteriocin self-protection mechanisms. portlandpress.comnih.govagriculturejournals.czperbiol.or.id

Structural Biology and Structure Activity Relationship Sar Studies of Helveticin J

Primary, Secondary, and Tertiary Structural Elucidation Efforts

The complete three-dimensional structure of helveticin J has not been fully determined. mdpi.comoup.com However, various techniques have contributed to understanding its structural organization at primary, secondary, and, to some extent, tertiary levels.

Spectroscopic and Chromatographic Approaches

Purification is a critical initial step in structural studies. Early research on this compound involved purification using techniques such as ammonium (B1175870) sulfate (B86663) precipitation, dialysis, and gel chromatography on Sephadex. nih.govscielo.br Analysis by SDS-PAGE revealed a protein band with bacteriocin (B1578144) activity corresponding to a molecular weight of approximately 37,000 daltons. nih.govscielo.brasm.org

Further investigation using ultrafiltration suggested that this compound might exist in a larger aggregated form, exceeding 300,000 daltons, in culture supernatants, which could subsequently dissociate into the active 37 kDa unit observed under denaturing conditions like SDS-PAGE. nih.govasm.org

Modern approaches employing nanoliquid chromatography-tandem mass spectrometry (nanoLC-MS/MS) with diverse fragmentation methods, including collision-induced dissociation, high-energy collision dissociation, and electron-transfer dissociation, have been utilized for detailed analysis and quantitative profiling of bacteriocins, including this compound, within complex biological samples. nih.gov These advanced techniques facilitate improved peptide sequence coverage and the identification of less abundant peptides. nih.gov Chromatographic methods like reversed phase-high performance liquid chromatography (RP-HPLC) are also used to analyze peptide profiles resulting from the proteolytic activity of L. helveticus, which can include bacteriocins. mdpi.com

Investigation of Amino Acid Residue Importance

The specific sequence of amino acids in a protein (primary structure) is the foundation for its folded structure and biological function. While comprehensive studies specifically detailing the role of every amino acid residue in this compound's activity are not widely available in the provided search results, research on other bacteriocins offers relevant insights.

Studies on other bacteriocins, particularly those in Class IIa, emphasize the significance of specific amino acid residues for their antimicrobial function and structural integrity. The presence of cysteine residues and the formation of disulfide bonds are known to influence the activity of some bacteriocins. nih.gov Aromatic amino acids have also been implicated in the antimicrobial properties of certain bacteriocins. nih.gov Modifications or substitutions of amino acid residues can impact various aspects, including peptide biosynthesis, stability, and interactions with target cell membranes. chapman.edu

Given that this compound is a larger bacteriocin belonging to Class III, these general principles regarding the contribution of specific amino acids to structure, stability, and interaction with target cells are likely applicable. Sequence information available in databases like UniProt for this compound from Lactobacillus helveticus (P22294) and Lactobacillus amylovorus (F0TIS9) provides the primary structure (333 and 272 amino acids, respectively), which serves as the basis for future investigations into the importance of individual residues. uniprot.orguniprot.org

Rational Design and Mutagenesis for Enhanced Activity/Stability

Rational design and mutagenesis are key strategies in protein engineering aimed at improving specific protein characteristics, such as activity and stability. Rational design involves predicting advantageous mutations based on a thorough understanding of the relationship between protein structure and function. frontiersin.orgnih.gov These targeted amino acid changes are then introduced using techniques like site-directed mutagenesis. frontiersin.orgnih.gov

While specific published examples of rational design and mutagenesis directly applied to this compound for improving its activity or stability were not prominently found in the search results, these approaches are well-established in the broader field of bacteriocin and enzyme engineering. Rational design has been successfully used to enhance the stability and activity of other bacteriocins and enzymes. frontiersin.orgnih.govtaylorfrancis.commdpi.com These strategies often involve analyzing the existing protein structure, identifying crucial amino acid residues or regions, and making deliberate modifications to enhance properties like thermostability or resistance to proteolytic degradation. nih.govmdpi.com Techniques for improving stability through rational design include increasing rigidity in flexible areas, introducing disulfide bonds, engineering salt bridges on the protein surface, and incorporating consensus mutations. frontiersin.orgnih.gov Computational tools and algorithms are frequently used in conjunction with experimental methods in rational design workflows. nih.gov

Computational Modeling for Structure-Function Insights

Computational modeling techniques are increasingly valuable for gaining insights into protein structure, function, and interactions, and for guiding rational design efforts. Molecular dynamics (MD) simulations and molecular docking studies can be employed to validate protein structures and analyze their interactions with other molecules. dergipark.org.trmdpi.com

For this compound, computational modeling can potentially provide valuable information about its three-dimensional structure and how it interacts with the membranes or specific receptors of sensitive bacteria. Although the experimental determination of this compound's tertiary structure is ongoing, computational tools such as AlphaFold can generate predicted 3D models based on its amino acid sequence. mdpi.comkent.ac.uk These predicted models can then be used for further computational analysis, such as identifying potential binding interfaces or flexible regions within the protein.

Molecular docking studies, similar to those conducted for analyzing the interactions of other bacteriocins like nisin with various molecules, could be applied to model how this compound interacts with components of the bacterial cell membrane or hypothetical receptor molecules. dergipark.org.tr Such modeling can help to elucidate the molecular mechanisms underlying its bactericidal activity and provide a basis for rational design strategies aimed at improving its efficacy or modifying its target specificity. dergipark.org.trmdpi.comoup.com Furthermore, computational approaches can assist in predicting the structural and stability consequences of specific amino acid substitutions, thereby complementing experimental mutagenesis studies. nih.gov

Advanced Methodologies for Research and Characterization

Protein Purification and Fractionation Techniques

Purification of helveticin J from culture supernatants typically involves a combination of techniques that exploit its physical and chemical properties. The initial crude extract of this compound has been reported to exist as a high molecular weight aggregate. uniprot.orgdergipark.org.trresearchgate.netnih.govuniprot.org

Chromatographic methods play a significant role in the purification of this compound and other bacteriocins. Gel filtration chromatography, utilizing matrices such as Sephadex G-200 and G-75, has been successfully employed to purify this compound. ebi.ac.ukdergipark.org.trresearchgate.netuniprot.org This technique separates proteins based on their size. Studies have shown that this compound activity can be resolved through Sephadex chromatography. dergipark.org.truniprot.org

While specific application to this compound in primary reports is focused on gel filtration, ion-exchange and hydrophobic-interaction chromatography are recognized as standard methods in bacteriocin (B1578144) purification protocols, often used in combination with other techniques to achieve high purity. ebi.ac.ukuniprot.org Cation exchange chromatography, for instance, has been used in the purification of other bacteriocins, highlighting its potential utility for the cationic properties often found in bacteriocins. ebi.ac.ukuniprot.org

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to determine the molecular weight of this compound and assess the purity of protein preparations. SDS-PAGE analysis of purified this compound consistently reveals a single protein band with an approximate molecular weight of 37,000 Daltons (37 kDa). researchgate.netdergipark.org.trnih.govuniprot.org This finding is crucial for confirming the size of the active bacteriocin molecule after purification steps. Tricine-SDS-PAGE is another variation of this technique used for the analysis of bacteriocins, including those from L. helveticus. uniprot.org

Ultrafiltration is a technique used for concentrating and fractionating proteins based on size using semipermeable membranes. Experiments using ultrafiltration on culture supernatants containing this compound have demonstrated that the bacteriocin is present in a high molecular weight aggregate form, exceeding 300,000 Daltons. uniprot.orgdergipark.org.trresearchgate.netnih.govuniprot.org This indicates that this compound may associate with other molecules or itself in its native environment.

Precipitation methods, particularly ammonium (B1175870) sulfate (B86663) precipitation, are commonly employed as an initial step in the purification of this compound and other proteinaceous bacteriocins. ebi.ac.ukuniprot.orgdergipark.org.tr This technique involves adding ammonium sulfate to the crude extract, which increases the ionic strength and reduces protein solubility, causing the protein to precipitate out of solution. The precipitated protein can then be collected by centrifugation and subjected to further purification steps, such as dialysis and chromatography. ebi.ac.ukuniprot.orgdergipark.org.tr

Here is a summary of some findings related to the molecular weight and aggregation state of this compound based on these techniques:

TechniqueObservationApparent Molecular Weight/SizeSource(s)
UltrafiltrationAggregate in culture supernatant>300,000 Da uniprot.orgdergipark.org.trresearchgate.netnih.govuniprot.org
SDS-PAGEPurified, dissociated protein band~37,000 Da researchgate.netdergipark.org.trnih.govuniprot.org
Sephadex G-200Elution profile of partially purified this compound in the presence of SDS~37,000 Da dergipark.org.tr

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) techniques are indispensable for the detailed characterization of proteins, including determining their precise molecular mass and amino acid sequence.

Nanoliquid chromatography-tandem mass spectrometry (nanoLC-MS/MS) is a powerful technique used for the quantitative profiling and identification of bacteriocins, including this compound, in complex samples such as probiotic preparations. This shotgun proteomic approach allows for the identification of numerous peptides within a sample. By coupling nanoLC for separation with MS/MS for fragmentation and detection, researchers can identify peptides belonging to this compound. The use of multiple fragmentation techniques, such as collision-induced dissociation (CID), high-energy collision dissociation (HCD), and electron-transfer dissociation (ETD), can significantly enhance peptide sequence coverage and improve the identification of bacteriocin peptides. nanoLC-MS/MS analysis has been applied to analyze bands excised from SDS-PAGE gels, providing sequence information for proteins like this compound.

Liquid chromatography-mass spectrometry (LC-MS) is utilized to determine the sequence coverage of proteins. Peptide mapping, a technique involving the enzymatic digestion of a protein into smaller peptides followed by LC-MS analysis, is a common approach for this purpose. LC-MS analysis of bacteriocins can provide information about their amino acid sequences and confirm predicted sequences from genetic data. For instance, LC-MS analysis has been used to determine that a bacteriocin produced by Lactobacillus helveticus 34.9 shares approximately 20% sequence coverage with this compound. This highlights the utility of LC-MS in comparing the primary structure of related bacteriocins and confirming the presence of specific peptide fragments corresponding to the known sequence of this compound.

Microscopic Analysis of Target Cell Alterations

Microscopic techniques are crucial for visualizing the effects of this compound on the morphology and structure of sensitive bacterial cells. mdpi.combanglajol.info These methods provide direct visual evidence of the cellular damage induced by the bacteriocin. banglajol.info

Scanning Electron Microscopy (SEM) for Morphological Changes

Scanning Electron Microscopy (SEM) is a widely used technique to observe the morphological changes in bacterial cells treated with antimicrobial agents, including bacteriocins. mdpi.combanglajol.info SEM allows for high-resolution imaging of the cell surface and can reveal alterations such as changes in cell shape, surface roughness, and the formation of pores or lesions. mdpi.combanglajol.info

Studies involving bacteriocins structurally related to or sharing sequence coverage with this compound, such as a bacteriocin produced by Lactobacillus helveticus 34.9, have utilized SEM to document induced morphological changes in sensitive strains like L. delbrueckii subsp. bulgaricus and H. hunanensis. nih.govresearchgate.net These studies have shown that bacteriocin treatment can lead to severe structural damage in sensitive cells. nih.govresearchgate.net

Molecular Biology Techniques for Genetic Manipulation and Expression

Molecular biology techniques have been instrumental in understanding the genetic basis of this compound production and in manipulating its expression. The gene encoding this compound (hlv) has been cloned and sequenced from Lactobacillus helveticus 481. uniprot.orgnih.gov This gene is located on the chromosome, not on a plasmid. nih.govnih.govasm.org

Genetic manipulation techniques, such as cloning the hlv gene into expression vectors and transforming them into suitable host strains like Lactobacillus acidophilus, have been used to study the expression and activity of this compound. nih.govasm.org These techniques allow researchers to express the bacteriocin in different genetic backgrounds and investigate the factors influencing its production. asm.orgwikipedia.orgdovepress.com

The genetic region encoding this compound has been analyzed, revealing open reading frames (ORFs) associated with its production. nih.gov For instance, ORF3 has been identified as potentially encoding the 37,511-Da this compound protein. nih.gov Cloning a fragment containing ORF2 and ORF3 into a plasmid and transforming it into L. acidophilus resulted in the production of a bacteriocin with similar characteristics to this compound, confirming the role of these genes. nih.gov

In Vitro Activity Assays and Inhibition Profiling

In vitro activity assays are fundamental for quantifying the antimicrobial activity of this compound and determining its inhibition spectrum. sci-hub.seresearchgate.netfrontiersin.org These assays typically involve exposing sensitive indicator strains to this compound and measuring the resulting inhibition of growth or cell viability. sci-hub.seresearchgate.netfrontiersin.org

The critical dilution assay is one method that has been adapted to titer the activity of this compound against sensitive strains like Lactobacillus bulgaricus. sci-hub.se This assay involves preparing serial dilutions of the bacteriocin and determining the highest dilution that inhibits the growth of the indicator organism. sci-hub.se

This compound has been shown to be active against a narrow range of closely related Lactobacillus species, including L. helveticus, L. bulgaricus, and L. lactis. nih.govnih.govasm.org Its mode of action is bactericidal, meaning it kills sensitive cells. nih.govnih.govasm.org

Detailed research findings from in vitro activity assays demonstrate that the activity of this compound is sensitive to proteolytic enzymes and heat, consistent with its proteinaceous nature and classification as a Class III bacteriocin. nih.govnih.govasm.orgscielo.brresearchgate.net

Compound Names and PubChem CIDs

Ecological and Evolutionary Significance of Helveticin J

Role in Microbial Competition and Niche Establishment

In competitive microbial environments, such as those found in food fermentation or the gastrointestinal tract, bacteriocins like helveticin J serve as potent weapons to inhibit or kill competing bacteria, particularly those closely related to the producer strain. scielo.brvulcanchem.comnih.govcabidigitallibrary.orgmdpi.com This narrow-spectrum activity is thought to be most effective against bacteria that compete for the same limited resources or ecological niche. scielo.br By suppressing the growth of competitors, Lactobacillus helveticus strains producing this compound can enhance their ability to establish and maintain their presence within a specific environment. mdpi.com The ability to synthesize bacteriocins contributes significantly to the fitness and survival of the producing bacteria in polymicrobial settings. nih.govnih.gov Research on bacteriocin (B1578144) distribution suggests that their narrow host range may reflect niche-specific competitive advantages. vulcanchem.com Studies on the genotypic diversity of L. helveticus have indicated that the ecological niche from which strains are isolated can play a role in the selection of biotypes with specific properties, potentially including bacteriocin production, which contributes to their ecological role in foods. psu.edunih.gov

Evolutionary Trajectories of Bacteriocin Production

The production of bacteriocins is a widespread trait among bacteria, with estimates suggesting that a large percentage of bacteria may produce at least one bacteriocin. umass.edunih.gov The genetic determinants for bacteriocin synthesis are often located on mobile genetic elements, such as plasmids or transposons, although this compound production by Lactobacillus helveticus 481 has been reported to be chromosomally determined. asm.orgmdpi.comoup.com The presence of bacteriocin genes on mobile elements can facilitate their horizontal transfer between bacteria, influencing the evolutionary trajectories of bacteriocin production within microbial populations. mdpi.com The diversity and abundance of bacteriocins suggest a significant evolutionary history shaped by competitive interactions. researchgate.netinformaticsjournals.co.incapes.gov.br Understanding how this protein diversity arose and is maintained is crucial for comprehending the ecological roles of these toxins. capes.gov.br

Resistance Mechanisms in Target Bacteria

Bacteria targeted by bacteriocins can develop resistance through various mechanisms, which can be innate, apparent, or acquired. mdpi.commdpi.com Resistance to bacteriocins, including Class III bacteriocins like this compound, can arise from genetic mutations or horizontal gene transfer, leading to alterations in the cell wall, cell membrane, receptors, or essential cellular systems. mdpi.commdpi.com

Enzymatic Inactivation

One mechanism of resistance involves the enzymatic inactivation of the bacteriocin by the target bacterium. While some bacteria secrete enzymes that degrade specific bacteriocins, such as nisinase which inactivates nisin, the enzymatic inactivation of this compound by target bacteria is a potential, though less extensively documented, resistance mechanism. mdpi.comnih.gov this compound is known to be sensitive to proteolytic enzymes in vitro. scielo.brecronicon.netasm.org This sensitivity suggests that target bacteria capable of producing specific proteases could potentially inactivate this compound, thereby acquiring resistance.

Membrane Adaptation and Efflux Systems

Resistance to bacteriocins can also involve adaptations to the bacterial cell membrane and the action of efflux systems. mdpi.commdpi.com Modifications to the membrane structure, fluidity, and charge can influence bacteriocin activity. mdpi.comnih.gov For instance, alterations in membrane lipid composition or the addition of hydrophobic components can reduce the negative charge of the bacterial membrane, repelling cationic peptides like some bacteriocins. nih.govmdpi.com While membrane adaptation has been observed as a resistance mechanism for other bacteriocins, its specific role in resistance to this compound would require further investigation. Efflux pumps are bacterial transporters that can actively extrude antimicrobial compounds from the cell, contributing to drug resistance. mdpi.comnih.govmicropspbgmu.ru While efflux systems are known mechanisms of resistance for various antimicrobials, including some microcins, their specific involvement in conferring resistance to this compound has not been widely reported in the available literature. nih.govmdpi.com However, the potential for efflux systems to contribute to resistance against proteinaceous bacteriocins like this compound remains an area for potential research.

Engineering and Derivatization Strategies for Helveticin J Research

Synthetic Methodologies for Helveticin J and its Analogues

The production of bacteriocins and their analogues for research purposes can be achieved through chemical synthesis. This approach allows for precise control over the peptide sequence and the incorporation of modified amino acids, which is crucial for structure-function studies and the development of novel antimicrobial agents.

Chemical Synthesis Approaches (e.g., Fmoc-SPPS)

Chemical synthesis, particularly using the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase synthesis (SPPS) method, is a versatile and efficient technique for obtaining peptides, including bacteriocins. nih.govuni-freiburg.dewikipedia.orgnih.govnih.govnih.gov Fmoc-SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymeric support. nih.govwikipedia.orgnih.govnih.gov The process typically begins with the attachment of an Fmoc-protected amino acid to a resin. nih.gov This is followed by repeated cycles of deprotection of the Fmoc group and coupling of the next protected amino acid. nih.gov This solid-phase approach facilitates the easy separation of the peptide from excess reagents and solvents at each step, contributing to high yield and purity. nih.govwikipedia.orgnih.govnih.govnih.gov The mild acidic conditions used for final deprotection in Fmoc-SPPS are compatible with a wide variety of orthogonally protected amino acids, making it suitable for the synthesis of modified peptides. nih.govnih.gov Fmoc-SPPS is widely utilized in research for synthesizing peptides for biochemical studies and drug development due to its operational simplicity, flexibility, and ability to produce high-quality peptides efficiently. nih.govwikipedia.orgnih.gov While these methods are broadly applicable to bacteriocins, specific detailed protocols solely focused on the chemical synthesis of this compound or its analogues using these techniques were not prominently detailed in the reviewed literature.

Heterologous Expression Systems for Research Production

Heterologous expression systems provide an alternative approach for producing bacteriocins, offering potential advantages in terms of yield and control over production compared to native bacterial systems. Bacteriocins can be heterologously expressed in various host systems, including Escherichia coli, Lactobacillus, and yeast. wikipedia.orgnih.gov The development of such systems allows for increased production levels and better control of bacteriocin (B1578144) gene expression. nih.gov This is particularly valuable for studying bacteriocins from organisms where genetic tools are limited. nih.gov

Research on this compound has involved heterologous expression. One study utilized an expression system derived by Mesa Pereira et al. for production involving this compound. thegoodscentscompany.com The gene encoding the bacteriocin this compound from Lactobacillus helveticus has been cloned and expressed. wikipedia.org Furthermore, the operon responsible for this compound production has been cloned and expressed in Lactobacillus acidophilus. uni.lu Heterologous production not only facilitates enhanced yield but also provides a platform for genetic manipulations aimed at improving efficacy. nih.gov

Design of Modified Peptides for Investigating Structure-Function Relationships

Investigating the relationship between the structure of this compound and its biological function is crucial for understanding its mechanism of action and for rational design of improved variants. This often involves the design and synthesis of modified peptides or analogues. Chemical synthesis, as discussed previously, is a key tool for creating peptides with specific amino acid substitutions or modifications. Site-directed mutagenesis of the gene encoding the bacteriocin is another common method for producing modified peptides for structure-activity relationship (SAR) studies. nih.gov

Future Research Directions and Open Questions

Elucidation of Full Molecular Mechanisms for All Class III Bacteriocins

A significant gap in current knowledge lies in the detailed molecular mechanisms of action for class III bacteriocins as a whole. While it is generally understood that these large, heat-labile proteins can act as bacteriolysins by degrading the cell wall of target bacteria, the precise molecular interactions and enzymatic processes are not fully characterized for all members of this class. nih.govwikipedia.org Unlike the well-studied pore-forming mechanisms of many class I and II bacteriocins, the lytic action of bacteriocins like helveticin J involves enzymatic activity, such as endopeptidase action, that disrupts the peptidoglycan structure. nih.govresearchgate.net Future research must focus on identifying the specific bonds cleaved by these enzymes and the conformational changes that occur upon binding to the target cell. A comprehensive understanding of these mechanisms will be crucial for harnessing their full potential and for designing novel antimicrobial agents.

Detailed Understanding of Structure-Activity Relationships for this compound Specificity

The specificity of this compound for closely related species, such as other lactobacilli, is a key characteristic. nih.govnih.govasm.org However, the structural basis for this narrow-spectrum activity is not yet fully understood. Structure-activity relationship (SAR) studies are essential to pinpoint the specific domains or amino acid residues within the this compound peptide that are responsible for target recognition and binding. By creating and testing variants of the this compound peptide, researchers can map the regions critical for its antimicrobial activity and specificity. chapman.edu This knowledge could enable the engineering of this compound variants with altered or broadened target spectra, a significant step towards developing tailored antimicrobial therapies. chapman.edu

Advanced Bioreactor Cultivation for Optimized Research Yield

To facilitate in-depth research and potential future applications, the production of this compound needs to be optimized. Current production methods can be enhanced through the use of advanced bioreactor cultivation techniques. making.com Optimizing parameters such as pH, temperature, and nutrient composition in a controlled bioreactor environment can significantly increase the yield of this compound. nih.govresearchgate.netnih.gov Statistical experimental designs, such as the Taguchi method, can be employed to systematically identify the optimal conditions for maximal production. Increased yields are not only beneficial for research purposes but are also a prerequisite for any potential industrial-scale application.

Table 1: Key Parameters for Bioreactor Optimization of Bacteriocin (B1578144) Production

ParameterSignificancePotential Optimization Strategies
pH Influences enzyme activity and bacterial growth. Production of this compound is maximized at a constant pH of 5.5. nih.govnih.govasm.orgReal-time pH monitoring and automated acid/base addition.
Temperature Affects microbial metabolism and protein stability.Precise temperature control systems within the bioreactor.
Nutrient Composition The availability of specific amino acids and carbon sources is critical for peptide synthesis.Media formulation studies to identify key nutritional requirements.
Aeration While L. helveticus is anaerobic, controlled aeration can influence metabolic pathways.Optimization of aeration rates and dissolved oxygen levels.

Exploration of Novel Genes and Regulatory Elements in this compound Production

The genetic basis of this compound production is known to be chromosomal, a key finding that distinguishes it from many plasmid-encoded bacteriocins. nih.govnih.govasm.org However, the full complement of genes and regulatory elements involved in its synthesis, transport, and immunity remains an area for further exploration. Whole-genome sequencing of producing strains, such as Lactobacillus helveticus D75 and D76, has revealed gene clusters associated with this compound synthesis. researchgate.net Future research should aim to characterize the function of each gene within these clusters and to identify any novel regulatory elements, such as promoters and terminators, that control their expression. This will provide a more complete picture of how this compound production is regulated at the genetic level.

Integrated Omics Approaches for Comprehensive Analysis

A holistic understanding of this compound can be achieved through the application of integrated "omics" approaches. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can create a comprehensive systems-level view of the biological processes involved in this compound production and activity. nih.govmdpi.com For instance, transcriptomics can reveal how the expression of this compound-related genes changes under different environmental conditions, while proteomics can identify the proteins involved in its post-translational modification and transport. Metabolomics can shed light on the metabolic pathways that support bacteriocin production. researchgate.net The integration of these large datasets will be instrumental in building predictive models of this compound production and in uncovering novel aspects of its biology. researchgate.net

Q & A

Q. What are the optimal conditions for producing helveticin J in Lactobacillus helveticus?

this compound production is maximized under anaerobic fermentation at a constant pH of 5.5. To validate this, researchers should:

  • Use pH-controlled bioreactors to maintain conditions during growth phases.
  • Measure bacteriocin activity via agar diffusion assays against sensitive strains (e.g., L. bulgaricus 1373) .
  • Monitor biomass and antimicrobial activity over time to correlate production with bacterial growth phases.

Q. How can this compound be purified and characterized from culture supernatants?

A validated purification protocol includes:

Ultrafiltration : Concentrate culture supernatants using 300,000 MWCO membranes to isolate high-molecular-weight aggregates.

Size-exclusion chromatography : Use Sephadex columns to separate proteins under native conditions.

SDS-PAGE : Resolve purified samples under denaturing conditions to confirm the monomeric molecular weight (~37 kDa) .

Activity assays : Verify retention of bactericidal activity post-purification using time-kill assays .

Q. What experimental methods confirm this compound’s bactericidal mode of action?

  • Time-kill assays : Expose sensitive strains (e.g., L. lactis 970) to purified this compound and measure viability over time.
  • Membrane permeability tests : Use fluorescent dyes (e.g., propidium iodide) to detect cell membrane disruption.
  • Protease sensitivity : Pre-treat this compound with trypsin or proteinase K to confirm proteinaceous nature of activity .

Advanced Research Questions

Q. How can conflicting data on this compound’s molecular weight (aggregate vs. monomer) be resolved?

The apparent discrepancy arises from its aggregation state:

  • Native vs. denaturing conditions : Perform size-exclusion chromatography under native conditions to detect aggregates (>300 kDa) and SDS-PAGE under reducing conditions to identify the monomer (~37 kDa).
  • Dynamic light scattering (DLS) : Characterize hydrodynamic radius in solution to confirm aggregation .
  • Cross-linking experiments : Use glutaraldehyde to stabilize aggregates for structural analysis .

Q. What genetic tools are used to study this compound biosynthesis and regulation?

  • Gene cloning : Screen L. helveticus chromosomal DNA libraries with probes targeting the hlv gene (e.g., using λEMBL3 vectors) .
  • Heterologous expression : Clone hlv into compatible hosts (e.g., L. acidophilus) and verify activity via inhibition assays .
  • Knockout strategies : Use CRISPR-Cas9 to disrupt ORF2 or ORF3 and assess impacts on secretion and immunity .

Q. Why does this compound fail to express in E. coli, and how can this be addressed?

  • Codon bias : Analyze the hlv gene’s AT-rich sequence for rare codons in E. coli; optimize codon usage or use tRNA supplementation.
  • Toxicity : Use inducible promoters (e.g., T7/lacUV5) to control expression.
  • Alternative hosts : Employ Lactobacillus-specific expression systems (e.g., pTRK135-derived vectors) for functional studies .

Q. How can the roles of ORF2 and ORF3 in this compound secretion and immunity be investigated?

  • Immunoprecipitation : Co-express ORF2/ORF3 with this compound in L. acidophilus and identify protein-protein interactions.
  • Transcriptional analysis : Use qRT-PCR to measure ORF2/ORF3 expression during this compound production.
  • Mutagenesis : Delete ORF2 and assess changes in bacteriocin export and producer cell immunity .

Q. What strategies validate the chromosomal localization of this compound genes?

  • Curing experiments : Eliminate plasmid pMJ1008 from L. helveticus 481 and confirm retained bacteriocin activity.
  • Southern blotting : Hybridize chromosomal DNA with hlv-specific probes to exclude plasmid-borne genes.
  • Comparative genomics : Align hlv sequences with plasmid databases to confirm absence .

Methodological Challenges and Data Interpretation

Q. How should researchers address low yields of this compound in recombinant systems?

  • Fermentation optimization : Adjust pH, temperature, and nutrient composition (e.g., MRS broth modifications).
  • Promoter engineering : Replace native promoters with strong, inducible alternatives (e.g., P_ldh from L. casei).
  • Co-expression of chaperones : Co-express GroEL/ES to assist in protein folding .

Q. What bioinformatics tools are critical for analyzing this compound’s structure-function relationships?

  • Homology modeling : Use SWISS-MODEL to predict β-sheet/β-strand domains from its N-terminal glycine-rich sequence.
  • Conserved motif analysis : Identify iron-siderophore or vitamin B12 transporter motifs (e.g., using InterProScan).
  • Phylogenetic analysis : Compare hlv with related bacteriocin genes to infer evolutionary relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.